molecular formula C10H11Cl2NO2 B11167969 N-(3,4-dichlorophenyl)-2-ethoxyacetamide

N-(3,4-dichlorophenyl)-2-ethoxyacetamide

Cat. No.: B11167969
M. Wt: 248.10 g/mol
InChI Key: KOOIKMDOVPBAMF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-ethoxyacetamide is a substituted acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the nitrogen atom and an ethoxy group at the α-position of the acetamide backbone. The ethoxy substituent likely influences solubility, bioavailability, and target selectivity compared to other derivatives. Synthesis routes for similar compounds involve coupling 3,4-dichlorophenylacetic acid with amines or heterocycles under carbodiimide-mediated conditions , which may be adaptable for this compound.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

KOOIKMDOVPBAMF-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-ethoxyacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the electron transport chain in photosynthetic organisms, thereby inhibiting their growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(3,4-dichlorophenyl)-2-ethoxyacetamide and related compounds:

Compound Name Key Structural Features Applications/Activity Key Data/Findings References
This compound Ethoxy group at α-position; 3,4-dichlorophenyl Hypothesized agrochemical/medicinal use Limited direct data; inferred properties from analogs (e.g., solubility, stability) N/A
U-47700 Dimethylaminocyclohexyl substituent Opioid receptor agonist (MOR: 7.5× morphine) High μ-opioid receptor (MOR) affinity; Ki values for receptor binding
Propanil (N-(3,4-Dichlorophenyl)propanamide) Propionamide backbone Herbicide (inhibits photosynthesis in weeds) Widely used in rice cultivation; metabolizes to 3,4-dichloroaniline
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole ring substituent Crystallography model; potential ligand Twisted phenyl-thiazole dihedral (61.8°); hydrogen-bonded dimers
Thenylchlor Thienylmethyl group Herbicide (cell division inhibitor) Selective activity in monocotyledonous weeds; chloroacetamide class
Linuron Metabolites (e.g., N-(3,4-Dichlorophenyl)urea) Urea backbone Herbicide degradation products Environmental persistence; toxic to aquatic organisms
Pseudomonas Inhibitors (e.g., 21a, 21b) Sulfonyl/amino-propanamide groups Antibacterial (Pseudomonas spp.) IC50 values in µM range; structure-activity dependent on sulfonyl/amino groups

Key Observations:

Substituent Effects on Bioactivity: Opioid Analogs (U-47700): Bulky N-substituents (e.g., dimethylaminocyclohexyl) enhance μ-opioid receptor binding . The ethoxy group in the target compound may reduce CNS activity due to decreased lipophilicity. Pesticidal Activity: Propanil’s short propionamide chain favors herbicidal action, whereas thenylchlor’s thienyl group enhances selectivity for monocots . The ethoxy group in the target compound could modulate soil mobility or enzymatic degradation.

Structural and Physical Properties :

  • Crystal Packing : The thiazole derivative forms inversion dimers via N–H⋯N hydrogen bonds , whereas ethoxy-substituted analogs may exhibit altered crystal packing due to steric and electronic effects.
  • Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDC/HCl) is common for dichlorophenyl acetamides , suggesting scalability for the target compound.

Metabolic and Environmental Profiles :

  • Linuron’s urea metabolites exhibit higher environmental persistence than acetamides , indicating that the ethoxy group in the target compound might improve biodegradability.

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